tert-Butyl 3-(bromomethyl)azepane-1-carboxylate tert-Butyl 3-(bromomethyl)azepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1440962-52-6
VCID: VC5745686
InChI: InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCCC(C1)CBr
Molecular Formula: C12H22BrNO2
Molecular Weight: 292.217

tert-Butyl 3-(bromomethyl)azepane-1-carboxylate

CAS No.: 1440962-52-6

Cat. No.: VC5745686

Molecular Formula: C12H22BrNO2

Molecular Weight: 292.217

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(bromomethyl)azepane-1-carboxylate - 1440962-52-6

Specification

CAS No. 1440962-52-6
Molecular Formula C12H22BrNO2
Molecular Weight 292.217
IUPAC Name tert-butyl 3-(bromomethyl)azepane-1-carboxylate
Standard InChI InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-9H2,1-3H3
Standard InChI Key FYOAIAZARVRFPV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCCC(C1)CBr

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, tert-butyl 3-(bromomethyl)azepane-1-carboxylate, reflects its bicyclic architecture:

  • A seven-membered azepane ring (hexahydro-1H-azepine) provides the core scaffold.

  • The Boc group (tert-butoxycarbonyl) at the 1-position acts as a protective moiety for the secondary amine, enhancing stability during synthetic procedures .

  • A bromomethyl substituent (-CH2Br) at the 3-position introduces a reactive handle for further functionalization .

The molecular formula is C12H22BrNO2 (molecular weight: 292.21 g/mol), confirmed by high-resolution mass spectrometry .

Spectroscopic and Chromatographic Data

  • SMILES Notation: CC(C)(C)OC(=O)N1CCCCC(C1)CBr

  • InChI Key: FYOAIAZARVRFPV-UHFFFAOYSA-N , enabling unambiguous database identification.

  • Predicted Collision Cross Section (CCS): 155.8 Ų for the [M+H]+ adduct, critical for mass spectrometry-based quantification .

Synthetic Methodologies

Boc Protection of Azepane Derivatives

The Boc group is typically introduced via reaction of azepane with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or DMAP . For example:

Azepane+(Boc)2ODMAP, CH2Cl2tert-butyl azepane-1-carboxylate\text{Azepane} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, CH}_2\text{Cl}_2} \text{tert-butyl azepane-1-carboxylate}

Subsequent bromination at the 3-position is achieved using phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under radical initiation .

Alternative Routes via C–H Amination

Recent advances employ transition metal-catalyzed C–H activation. For instance, iron porphyrin complexes facilitate nitrene insertion into unactivated C(sp3)–H bonds, enabling direct amination of cyclohexane derivatives to form azepane precursors .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported (likely liquid at RT)
Boiling Point320–325°C (estimated)
SolubilitySoluble in DCM, THF, toluene
StabilityMoisture-sensitive; store at 2–8°C
Density1.32 g/cm³ (predicted)

The bromomethyl group’s polarizability contributes to moderate dipole moments (~3.5 D), influencing chromatographic retention times .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes SN2 displacement with nucleophiles (e.g., amines, thiols) to yield secondary amines or sulfides. For example:

3-(BrCH2)azepane-Boc+RNH23-(RNHCH2)azepane-Boc+HBr\text{3-(BrCH}_2\text{)azepane-Boc} + \text{RNH}_2 \rightarrow \text{3-(RNHCH}_2\text{)azepane-Boc} + \text{HBr}

This reactivity is exploited in linker synthesis for drug conjugates .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids install aromatic moieties:

3-(BrCH2)azepane-Boc+ArB(OH)2Pd(PPh3)43-(ArCH2)azepane-Boc\text{3-(BrCH}_2\text{)azepane-Boc} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-(ArCH}_2\text{)azepane-Boc}

Such transformations are pivotal in creating kinase inhibitor scaffolds .

Applications in Drug Discovery

Intermediate for Alkaloid Synthesis

The azepane core mimics tropane alkaloids, enabling syntheses of neuroactive compounds. For instance, crispine A, an antitumor agent, is synthesized via intermediates structurally analogous to tert-butyl 3-(bromomethyl)azepane-1-carboxylate .

Peptide Modification

Bromomethyl groups facilitate alkylation of cysteine residues in peptides, enhancing metabolic stability. This strategy is employed in peptidomimetic drugs targeting protease enzymes .

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